molecular formula C15H10BrN5O2S B11971385 5-(2-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-(2-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11971385
M. Wt: 404.2 g/mol
InChI Key: QRXNJFPODHRXHP-RQZCQDPDSA-N
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Description

5-(2-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromobenzaldehyde with 3-nitrobenzylidene hydrazine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the final triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromophenyl group can participate in nucleophilic substitution reactions.

    Substitution: The triazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-(2-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(3-nitrobenzylidene)aniline: Shares the bromophenyl and nitrobenzylidene groups but lacks the triazole ring.

    4-(2-Bromophenyl)-1,2,4-triazole-3-thiol: Similar triazole and bromophenyl groups but without the nitrobenzylidene moiety.

Uniqueness

The presence of both the nitrobenzylidene and triazole groups in 5-(2-Bromophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol makes it unique compared to other similar compounds

Properties

Molecular Formula

C15H10BrN5O2S

Molecular Weight

404.2 g/mol

IUPAC Name

3-(2-bromophenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrN5O2S/c16-13-7-2-1-6-12(13)14-18-19-15(24)20(14)17-9-10-4-3-5-11(8-10)21(22)23/h1-9H,(H,19,24)/b17-9+

InChI Key

QRXNJFPODHRXHP-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-])Br

Origin of Product

United States

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